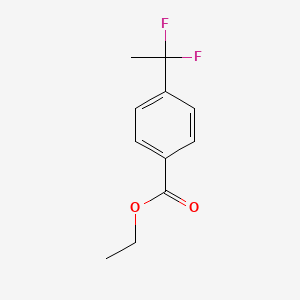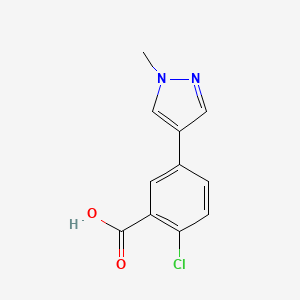
2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid
Descripción general
Descripción
“2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid” is a chemical compound with the linear formula C11H9O2N2Cl1 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid” consists of 11 carbon atoms, 9 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 chlorine atom . Imidazole, a related compound, is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Aplicaciones Científicas De Investigación
Antibacterial Activity
- Synthesis and Antibacterial Activity : A study by Rai et al. (2009) synthesized novel oxadiazoles derived from benzoic acid hydrazide, closely related to 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid. These compounds exhibited significant antibacterial activity against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus.
Nonlinear Optical (NLO) Applications
- Novel NLO Materials : Chandrakantha et al. (2013) conducted a study on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which are structurally similar to the compound . The study found potential for optical limiting applications, indicating a scope for nonlinear optical (NLO) uses (Chandrakantha et al., 2013).
Antimicrobial and Antifungal Properties
- Modeling of Drug Candidates Against Bacterial DNA Gyrase : Shubhangi et al. (2019) explored the synthesis of pyrazole derivatives, including those similar to 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid. These compounds displayed antimicrobial activities against bacteria like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans (Shubhangi et al., 2019).
Supramolecular Structures
- Hydrogen-bonded Supramolecular Structures : Research by Portilla et al. (2007) on substituted 4-pyrazolylbenzoates, which include structural analogs of the target compound, focused on their hydrogen-bonded supramolecular structures. This study has implications for the understanding of molecular interactions and crystal engineering (Portilla et al., 2007).
Anti-inflammatory and Analgesic Activities
- Synthesis and Evaluation of Anti-inflammatory Agents : Kumar (2022) synthesized thiadiazole pyrazolene anthranilic acid derivatives, related to 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid, and evaluated their anti-inflammatory and analgesic activities. Some compounds in this series showed significant activity in these areas (Kumar, 2022).
Antitumor Activities
- Synthesis and Antitumor Activity : El-Zahar et al. (2011) synthesized benzofuran-2-yl pyrazole pyrimidine derivatives, similar in structure to the compound . These derivatives were evaluated for their cytotoxic activity against human liver carcinoma cell lines, indicating potential antitumor applications (El-Zahar et al., 2011).
Crystal Structure and Computational Studies
- Crystal Structure and Computational Study : Shen et al. (2012) conducted a study on pyrazole derivatives, analyzing their molecular structure through X-ray diffraction and computational methods. This research provides insights into the crystal structure and stability of such compounds (Shen et al., 2012).
Cancer Inhibitory Activity
- Evaluation of Cancer Inhibitory Activity : Jing et al. (2012) synthesized pyrazol-5(4H)-one derivatives, structurally related to the target compound, and evaluated their antitumor activity against various cancer cells. This study suggests potential cancer inhibitory applications (Jing et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-5-(1-methylpyrazol-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-14-6-8(5-13-14)7-2-3-10(12)9(4-7)11(15)16/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTMTEZDCPPUGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



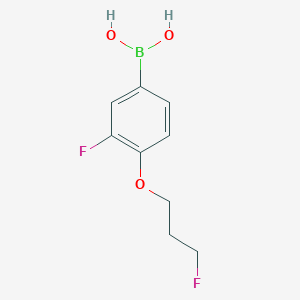

![6-Methyl-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B1400646.png)
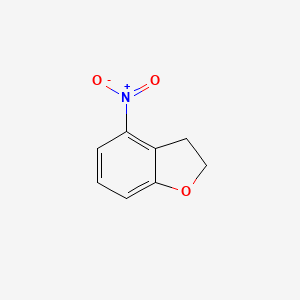


![Tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1400655.png)
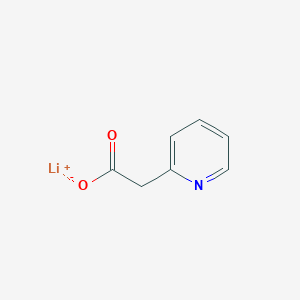
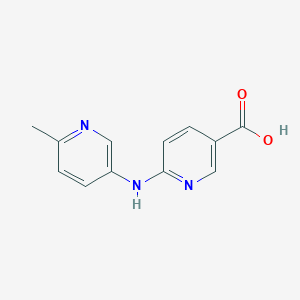

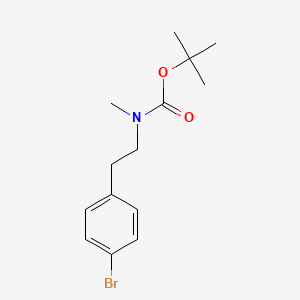
![(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B1400665.png)
![3-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1400666.png)
